![molecular formula C13H10O B8740979 6H-Benzo[c]chromene CAS No. 229-95-8](/img/structure/B8740979.png)
6H-Benzo[c]chromene
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Overview
Description
6H-Benzo[c]chromene is a useful research compound. Its molecular formula is C13H10O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
6H-Benzo[c]chromene as a Building Block
This compound serves as an essential building block in the synthesis of conjugated polymers. For instance, it has been incorporated into polymer solar cells, where it acts as an electron-rich component. The polymer PBCDTBT, synthesized using 6H-benzocromene, exhibited a power conversion efficiency of 5.74%, significantly higher than traditional fluorene-based polymers . This improvement is attributed to its superior light absorption and charge mobility characteristics.
Synthesis Methods
Various synthetic methods for producing 6H-benzocromenes have been developed:
- Metal-Free Oxidative CH Arylation : This method allows for the rapid synthesis of 6-aryl-6H-benzocromenes, which have demonstrated anti-cancer properties. Compounds from this series were found to inhibit the proliferation of MCF-7 breast cancer cells with IC50 values as low as 5.71 μM .
- Palladium-Catalyzed Reactions : These reactions facilitate the formation of complex structures such as dibenzo[c,h]chromenes and have been explored for their utility in synthesizing various derivatives .
Materials Science
Polymer Solar Cells
The incorporation of 6H-benzocromene into polymer solar cells represents a significant advancement in renewable energy technology. The enhanced efficiency observed in these solar cells is due to the compound's ability to improve charge separation and transport within the polymer matrix .
Medicinal Chemistry
Anti-Cancer Activity
Recent studies have highlighted the potential of 6H-benzocromene derivatives as non-steroidal progesterone receptor antagonists. These compounds exhibited potent anti-cancer activity by inducing apoptosis in breast cancer cell lines through the activation of the p53 pathway, leading to cell cycle arrest and increased expression of pro-apoptotic factors .
Selective Estrogen Receptor Modulation
Research has also shown that certain derivatives of 6H-benzocromene can selectively bind to estrogen receptors, particularly ERβ, making them promising candidates for hormone-related therapies . The structure-activity relationship studies indicate that modifications at specific positions on the benzocromene core can enhance receptor selectivity and potency.
Data Tables
Case Studies
Case Study: Polymer Solar Cells
- Objective : Evaluate the efficiency of polymers containing 6H-benzocromene.
- Methodology : Synthesize PBCDTBT using a conjugated polymer approach.
- Results : Achieved a power conversion efficiency significantly higher than traditional polymers, demonstrating the viability of using 6H-benzocromene in renewable energy applications.
Case Study: Anti-Cancer Research
- Objective : Assess the anti-cancer properties of synthesized derivatives.
- Methodology : Screen multiple derivatives against MCF-7 breast cancer cell lines.
- Results : Identified compounds that effectively induced apoptosis and cell cycle arrest, suggesting potential for development into therapeutic agents.
Properties
CAS No. |
229-95-8 |
---|---|
Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
6H-benzo[c]chromene |
InChI |
InChI=1S/C13H10O/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-8H,9H2 |
InChI Key |
BEUDCHGZCTUAOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.